molecular formula C19H24ClN3OS2 B2606618 N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216739-43-3

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2606618
CAS No.: 1216739-43-3
M. Wt: 409.99
InChI Key: VPCDGSBSDUHLHY-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 4-methyl-2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole ring.

    Attachment of the Thiophene Ring: The benzo[d]thiazole intermediate is then coupled with a thiophene-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate with 2-chloro-N,N-diethylethanamine hydrochloride under basic conditions to introduce the diethylaminoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The benzo[d]thiazole moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The diethylaminoethyl side chain can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: Pd/C, H₂

    Substitution: NaH, K₂CO₃

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Reduced benzo[d]thiazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is studied for its unique electronic properties, which make it a candidate for use in organic electronics and as a building block for more complex molecules.

Biology

Biologically, this compound may be explored for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety, which is known for its fluorescence properties.

Medicine

In medicinal chemistry, researchers investigate this compound for its potential pharmacological activities, such as its ability to interact with specific biological targets, which could lead to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl side chain may facilitate binding to specific sites, while the benzo[d]thiazole and thiophene rings contribute to the compound’s overall electronic properties, influencing its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(diethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
  • N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Uniqueness

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to similar compounds.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride (CAS Number: 1216739-43-3) is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on existing literature.

The compound has the following chemical properties:

  • Molecular Formula : C19H24ClN3OS2
  • Molecular Weight : 410.0 g/mol
  • Structure : Incorporates a diethylaminoethyl group, a methylbenzo[d]thiazolyl group, and a thiophene moiety, contributing to its unique chemical properties.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Activity :
    • Compounds containing benzothiazole and thiophene moieties have been studied for their anticancer properties. For instance, certain derivatives have shown inhibition of cancer cell proliferation in various human cell lines, including breast and liver cancer cells .
  • Acetylcholinesterase Inhibition :
    • Similar compounds have demonstrated strong acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential therapeutic applications in treating Alzheimer's disease. For example, certain benzothiazole derivatives exhibited an IC50 value of 2.7 µM against AChE .
  • Antimicrobial Activity :
    • Compounds related to the structure of this compound have shown antibacterial and antifungal effects, with minimal inhibition concentrations reported as low as 50 μg/mL against various pathogens .

Synthesis

The synthesis of this compound involves multi-step processes typically including:

  • Coupling Reactions : Combining thiophene derivatives with benzothiazole components.
  • Nucleophilic Substitutions : Modifying functional groups to enhance biological activity.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of related compounds against human breast cancer cell lines (MDA-MB-231). The results indicated that derivatives with similar structures to this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM .

Case Study 2: AChE Inhibition

In vitro assays were conducted on a series of benzothiazole derivatives to assess their AChE inhibitory activity. One compound demonstrated an IC50 value of 1.5 µM, showcasing the potential for these compounds in Alzheimer's treatment strategies .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 Value
Compound ABenzothiazole coreAChE Inhibitor1.5 µM
Compound BThiophene moietyAnticancer10 µM
Compound CSimilar to targetAntimicrobial50 μg/mL

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS2.ClH/c1-4-21(5-2)11-12-22(18(23)16-10-7-13-24-16)19-20-17-14(3)8-6-9-15(17)25-19;/h6-10,13H,4-5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCDGSBSDUHLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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